CID 13838568
Description
The compound with the identifier “CID 13838568” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C17H34ISi4 |
|---|---|
Molecular Weight |
477.7 g/mol |
InChI |
InChI=1S/C17H34ISi4/c1-15-11-13-16(14-12-15)19(18)17(20(2,3)4,21(5,6)7)22(8,9)10/h11-14H,1-10H3 |
InChI Key |
SECOBQOXJWOEHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 13838568 involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are essential for the accurate production of this compound.
Industrial Production Methods: Industrial production of this compound requires large-scale synthesis techniques. These methods often involve optimized reaction conditions to ensure high yield and purity. The industrial production process may also include purification steps to remove any impurities and achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions: CID 13838568 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used
Scientific Research Applications
CID 13838568 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is utilized for investigating biological pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, the compound has industrial applications, including the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 13838568 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. Understanding the mechanism of action is crucial for developing new applications and improving the efficacy of the compound.
Comparison with Similar Compounds
Similar Compounds: CID 13838568 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties. The comparison helps in understanding the distinct features and potential advantages of this compound.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties. These unique features make it a valuable compound for various scientific research applications and industrial uses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
